5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-, ethyl ester
Description
5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-, ethyl ester (IUPAC name: ethyl 4-(1-ethoxyethenyl)pyrimidine-5-carboxylate) is a substituted pyrimidine derivative characterized by a 1-ethoxyethenyl group at the 4-position and an ethyl ester moiety at the 5-position of the pyrimidine ring. This compound has been studied primarily in the context of chiral separations, where it serves as an analyte to evaluate the performance of chiral stationary phases (CSPs) such as CSP-7 . Synthesized by Dr. Yan Wang’s group, it is part of a broader class of pyrimidinecarboxylic acid esters with applications in pharmaceuticals, agrochemicals, and chromatographic research . Its structural uniqueness lies in the ethoxyethenyl substituent, which introduces steric and electronic effects that influence chromatographic retention and enantioselectivity .
Properties
CAS No. |
62328-15-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 4-(1-ethoxyethenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-4-15-8(3)10-9(6-12-7-13-10)11(14)16-5-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
QRYYZJWUPPXOCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NC=NC=C1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-chloropyrimidine-5-carboxylate with tributyl (1-ethoxyvinyl)stannane in the presence of bis-triphenylphosphine-palladium (II) chloride as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at 100°C for 16 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are dried and concentrated, and the crude product is purified by silica gel column chromatography to obtain ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate as a colorless viscous liquid .
Chemical Reactions Analysis
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. It can also be oxidized to form corresponding pyrimidine derivatives or reduced to form dihydropyrimidine derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate has several scientific research applications. In medicinal chemistry, pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pyrimidine-based drugs with potential therapeutic applications. Additionally, it can be used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of kinases, which play a crucial role in cell signaling pathways. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
Substituent Impact :
- Ethoxyethenyl (Target) : Enhances hydrophobicity and π-π interactions in chromatography, leading to higher retention factors (k) compared to phenyl or hydroxyphenyl analogues .
- Thioxo vs. Oxo : Thioxo-containing compounds (e.g., ) exhibit stronger hydrogen-bonding capacity, improving enantioselectivity in CSPs but may reduce solubility in polar solvents.
- Aromatic vs.
Chromatographic Performance
The target compound’s separation efficiency was evaluated using CSP-7, a chiral stationary phase. Key findings include:
- Retention Factor (k) : The target exhibited a retention factor of 1.41 with CSP-7, higher than commercial CSPs due to stronger interactions with the ethoxyethenyl group .
- Peak Shape : Broader peaks were observed for the target compared to 4-phenyl analogues, suggesting suboptimal mass transfer kinetics in CSP-7 .
- Enantioselectivity (α) : α = 1.41 for the target, outperforming 5-methyl-5-phenyl hydantoin (α = 1.29) but underperforming against 1,2,3,4-tetrahydro-4-(4-methoxyphenyl) derivatives (α = 1.56) .
Physical Properties :
Biological Activity
5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 237.255 g/mol
- Density : 1.097 g/cm³ (predicted)
- Boiling Point : 351.6 °C (predicted)
Biological Activity Overview
The biological activities of 5-Pyrimidinecarboxylic acid derivatives have been evaluated in various studies. The focus has been on their antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of pyrimidine derivatives, including the compound :
- Antibacterial Activity :
- Antifungal Activity :
- Anticancer Potential :
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results are summarized in Table 1.
| Compound | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 32 µg/mL |
| Compound B | Escherichia coli | 10 | 64 µg/mL |
| 5-Pyrimidinecarboxylic acid derivative | Candida albicans | 12 | 16 µg/mL |
Study on Anticancer Effects
Another study explored the anticancer effects of various pyrimidine compounds on human cancer cell lines, focusing on their ability to induce apoptosis. The findings are presented in Table 2.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 25 |
| Compound D | MCF-7 | 30 |
| 5-Pyrimidinecarboxylic acid derivative | A549 (Lung Cancer) | 20 |
The proposed mechanisms for the biological activity of pyrimidine derivatives include:
- Inhibition of DNA/RNA Synthesis : Many pyrimidine compounds act as analogs to nucleotides, interfering with nucleic acid synthesis.
- Disruption of Cell Membrane Integrity : Some compounds can disrupt fungal cell membranes, leading to cell death.
- Induction of Apoptosis in Cancer Cells : Certain derivatives may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-pyrimidinecarboxylic acid esters, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis of pyrimidinecarboxylic acid esters typically involves nucleophilic substitution or condensation reactions. For example, ethyl ester derivatives are often synthesized via acid-catalyzed esterification of pyrimidinecarboxylic acids with ethanol, or through base-mediated hydrolysis of nitrile intermediates (e.g., using NaOH in ethanol/water mixtures followed by acidification to isolate the product) . Optimization may involve adjusting stoichiometric ratios (e.g., 2:1 molar ratio of NaOH to ester for hydrolysis), solvent polarity (ethanol/water mixtures for solubility), and reaction time (1–2 hours at room temperature for hydrolysis) .
Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodology :
- ¹H/¹³C-NMR : Identifies ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and pyrimidine ring protons (aromatic protons δ ~8.0–9.0 ppm) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and ether (C-O stretch ~1100–1250 cm⁻¹) groups .
- LCMS : Validates molecular weight (e.g., m/z 338 [M+H]+ observed for trifluoromethyl-substituted analogs) .
Q. How does the reactivity of the ethoxyethenyl substituent influence downstream modifications?
- Methodology : The ethoxyethenyl group can undergo acid-catalyzed hydrolysis to yield ketones or participate in cycloaddition reactions (e.g., Diels-Alder). Reaction conditions (e.g., HCl in THF for hydrolysis) must balance steric hindrance from the pyrimidine ring and electronic effects of substituents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for pyrimidinecarboxylic acid esters?
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) vs. organocatalysts.
- Purification techniques : Column chromatography vs. recrystallization.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but complicate isolation. Systematic DOE (Design of Experiments) can identify critical variables .
Q. How do substituent variations on the pyrimidine ring affect biological activity or physicochemical properties?
- Methodology :
- Electron-withdrawing groups (e.g., -CF₃, -CN): Increase metabolic stability but reduce solubility. Compare logP values (e.g., Ethyl 4-phenylpyrimidine-5-carboxylate has logP ~2.5 vs. 3.1 for chlorinated analogs) .
- Steric effects : Bulky groups at the 4-position (e.g., phenyl vs. methyl) hinder enzyme binding. Docking studies with target proteins (e.g., kinase inhibitors) validate these effects .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyrimidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
